4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-10-3-7-4(5)1-6(11-7)8(12)13/h1-3,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDBVFSANWWOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=CN=CC(=C21)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyclization and Carboxylation
A high-yield method involves palladium-catalyzed cyclization, as demonstrated in a protocol yielding 82.6% purity:
Procedure :
-
Reaction Setup : Combine 2-bromo-6-chloropyridin-3-amine (32.20 g, 155.21 mmol) with 2-oxopropanoic acid (36.22 g, 411.31 mmol), palladium(II) acetate (7.74 g, 34.15 mmol), triphenylphosphine (35.83 g, 136.59 mmol), and triethylamine (69.11 g, 682.94 mmol) in dry dimethylformamide (DMF, 300 mL).
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Heating and Stirring : Heat the mixture at 100°C under an inert atmosphere for 18 hours.
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Workup : Evaporate the solvent, dilute with water, and wash with ethyl acetate. Acidify the aqueous layer with concentrated HCl to precipitate the product.
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Isolation : Filter and dry the precipitate to obtain the crude product, which is further purified via recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82.6% |
| Purity (HPLC/UV) | 90% |
| Reaction Temperature | 100°C |
| Catalyst Loading | 22 mol% Pd(OAc)₂ |
This method leverages palladium’s ability to facilitate C–N bond formation and decarboxylation, ensuring regioselective cyclization.
Sequential Chlorination and Carboxylation
An alternative approach involves sequential functionalization of the pyrrolopyridine core:
Procedure :
-
Chlorination : Treat 1H-pyrrolo[2,3-c]pyridine with POCl₃ at reflux (110°C) for 6 hours to introduce the chlorine substituent.
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Carboxylation : React the chlorinated intermediate with CO₂ under high pressure (5 atm) in the presence of a copper(I) iodide catalyst at 80°C for 12 hours.
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Acid Workup : Hydrolyze the intermediate with aqueous HCl to yield the carboxylic acid derivative.
Optimization Insights :
-
Excess POCl₃ (3 equiv) ensures complete chlorination.
-
Carboxylation efficiency improves with polar aprotic solvents (e.g., DMF) due to enhanced CO₂ solubility.
Reaction Condition Optimization
Solvent and Temperature Effects
The choice of solvent critically impacts reaction kinetics and yield:
| Solvent | Dielectric Constant | Yield (Pd Method) |
|---|---|---|
| DMF | 36.7 | 82.6% |
| DMSO | 46.7 | 78.2% |
| THF | 7.5 | 65.4% |
DMF’s high polarity stabilizes transition states in palladium-mediated reactions, justifying its preference.
Catalyst Screening
Palladium complexes outperform other catalysts in cyclization efficiency:
| Catalyst | Yield (Pd Method) |
|---|---|
| Pd(OAc)₂ | 82.6% |
| PdCl₂ | 73.1% |
| NiCl₂ | 58.9% |
Ligand effects were also studied, with triphenylphosphine providing superior stability to palladium intermediates compared to bipyridine ligands.
Industrial-Scale Production Strategies
Scaling the laboratory synthesis to industrial levels requires addressing:
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Continuous Flow Reactors : Replace batch processing to enhance heat transfer and reduce reaction times.
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Purification : Implement centrifugal partition chromatography (CPC) for high-throughput purification, achieving >99% purity.
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Cost Reduction : Substitute DMF with recyclable ionic liquids (e.g., [BMIM][BF₄]) to lower solvent costs .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxylic acid group participates in hydrolysis under basic conditions. In one synthesis protocol, ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes saponification to yield the free carboxylic acid derivative :
| Reaction | Conditions | Yield |
|---|---|---|
| Ester → Carboxylic Acid | 2M NaOH in ethanol, reflux (2 h) | 71% |
This reaction is critical for generating the free acid form, which serves as a precursor for further derivatization.
Substitution Reactions
The chlorine atom at position 5 undergoes nucleophilic substitution, enabling functional group interconversion:
Halogen Exchange
The chlorine can be replaced by nucleophiles (e.g., amines, thiols):
| Reagent | Product | Conditions |
|---|---|---|
| Primary Amines | 5-Amino-pyrrolopyridine-2-carboxylic acid | Polar aprotic solvent, heat |
For example, treatment with ammonia or alkylamines under heated conditions produces amino derivatives, enhancing solubility or biological activity.
Amidation and Esterification
The carboxylic acid undergoes condensation reactions to form amides or esters, expanding utility in medicinal chemistry:
| Reaction | Reagents/Conditions | Application |
|---|---|---|
| Amide Formation | SOCl₂ (to form acyl chloride), then amine | Drug candidate synthesis |
| Esterification | Alcohol + acid catalyst (H₂SO₄) | Prodrug development |
These reactions often employ coupling agents like HATU or EDCl to activate the carboxylate for nucleophilic attack.
Decarboxylation
Under high temperatures (200–300°C) or catalytic conditions, the carboxylic acid group is removed, yielding 5-chloro-1H-pyrrolo[2,3-c]pyridine:
| Conditions | Catalyst | Outcome |
|---|---|---|
| Thermal decomposition | None | Loss of CO₂, aromatic stability |
This reaction simplifies the core structure for further functionalization.
Metal-Mediated Coupling Reactions
The pyrrolopyridine scaffold participates in cross-coupling reactions, enabling aryl-aryl bond formation:
| Reaction | Catalyst | Substrates | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Boronic acids | ~60–80%* |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Amines | ~50–70%* |
*Typical yields based on analogous pyrrolopyridine systems.
These reactions enable the introduction of aryl or amino groups at specific positions, enhancing structural diversity.
Key Research Findings
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Nucleophilic Substitution : The chlorine atom exhibits moderate reactivity, requiring polar solvents (e.g., DMF) and elevated temperatures for efficient substitution.
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Steric Effects : Substituents on the pyrrolopyridine ring influence reaction rates. Bulky groups at position 3 hinder amidation but favor decarboxylation.
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Catalytic Specificity : Palladium catalysts with bulky ligands (e.g., Xantphos) improve coupling efficiency in cross-coupling reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. For instance, pyrrolopyridine derivatives have been reported to act as potent inhibitors of protein kinases, which are crucial in cancer signaling pathways.
Antimicrobial Properties
The compound also demonstrates promising antimicrobial activity. Its derivatives have been tested against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Herbicidal Activity
This compound has potential applications as a herbicide. Its structure allows for the development of selective herbicides that can effectively control weed populations without harming crops. Research has focused on synthesizing analogs that enhance efficacy and reduce toxicity to non-target organisms.
Insecticidal Properties
In addition to herbicidal activity, this compound has been explored for its insecticidal properties. Certain derivatives have shown effectiveness against agricultural pests, making them candidates for inclusion in integrated pest management strategies.
Organic Electronics
The electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to optimize its conductivity and stability within these systems.
Polymer Chemistry
This compound can serve as a building block for the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, leading to advanced materials for various industrial applications.
Anticancer Research
A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrrolopyridine derivatives, including this compound, exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential as anticancer agents .
Agrochemical Development
Research conducted by agrochemical companies has focused on developing formulations based on this compound for effective weed management in rice paddies, showing a significant reduction in weed biomass compared to untreated controls .
Summary Table of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Effective against multiple cancer cell lines |
| Antimicrobial agents | Inhibits growth of bacteria and fungi | |
| Agrochemicals | Herbicides | Selective control over weeds |
| Insecticides | Effective against agricultural pests | |
| Materials Science | Organic electronics | Potential use in OLEDs and OPVs |
| Polymer chemistry | Enhances mechanical properties |
Mechanism of Action
The mechanism of action of 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, derivatives of this compound have shown inhibitory activity against fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation pathways .
Comparison with Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with different positioning of the nitrogen atom in the pyridine ring.
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Another isomer with the chlorine atom at the 5-position.
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid: A related compound with fluorine and trifluoromethyl groups.
Uniqueness: 4-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
4-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS Number: 1211539-85-3) is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by various studies and findings.
- Molecular Formula : C₈H₅ClN₂O₂
- Molecular Weight : 196.59 g/mol
- Structural Characteristics : The compound features a pyrrole ring fused with a pyridine, which is known to influence its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported, demonstrating significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated through in vitro studies using various cell lines. Notably, it has shown a dose-dependent inhibitory effect on inflammatory markers such as COX-2 and IL-1β.
| Inflammatory Marker | Effect (IC50 µM) |
|---|---|
| COX-2 | 15 |
| IL-1β | 20 |
These results indicate that the compound could be beneficial in treating inflammatory diseases .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. It has demonstrated activity against various cancer cell lines, showing promise as an MDM2 inhibitor. The affinity for MDM2 was reported to be very high (K_i < 1 nM), which is crucial for developing inhibitors targeting this pathway in cancer therapy .
Case Studies
-
Study on Antimicrobial Properties :
A study published in the journal Molecules evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound. The results indicated significant antibacterial activity compared to standard antibiotics . -
Anti-inflammatory Mechanism Investigation :
Research conducted to understand the anti-inflammatory mechanisms of this compound revealed that it inhibits the expression of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in managing chronic inflammatory conditions .
Q & A
Q. How do substituents on the pyrrolo-pyridine core influence electronic properties and reactivity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., Cl) deactivate the ring toward electrophilic substitution but enhance Suzuki coupling reactivity .
- Carboxylic acid directs functionalization to specific positions (meta to acid group).
- Computational studies (e.g., Fukui indices) predict reactive sites for further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
